molecular formula C16H16N2O2 B3258329 [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol CAS No. 303134-84-1

[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B3258329
CAS No.: 303134-84-1
M. Wt: 268.31 g/mol
InChI Key: BYQUBYKTHJNSIM-UHFFFAOYSA-N
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Description

[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative characterized by a phenoxyethyl substituent at the 1-position of the benzimidazole core and a hydroxymethyl (-CH₂OH) group at the 2-position.

Properties

IUPAC Name

[1-(2-phenoxyethyl)benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-12-16-17-14-8-4-5-9-15(14)18(16)10-11-20-13-6-2-1-3-7-13/h1-9,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQUBYKTHJNSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972153
Record name [1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194338
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5671-11-4
Record name [1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The primary alcohol (–CH2_2OH) at the 2-position undergoes oxidation to form a ketone or carboxylic acid under controlled conditions :

  • Reagents : KMnO4_4/H2_2SO4_4 (strong oxidation) or PCC (mild oxidation).

  • Product : [1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]carboxylic acid or ketone derivatives .

Mechanism :

R CH2OHKMnO4/H+R COOH\text{R CH}_2\text{OH}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{R COOH}

Reported in analogous benzimidazole systems with cyano-to-amidoxime conversions .

Esterification and Etherification

The hydroxymethyl group participates in nucleophilic substitution or esterification:

  • Esterification : Reacts with acetyl chloride to form [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl acetate .

  • Etherification : Alkylation with methyl iodide yields methoxy derivatives .

Example :

text
[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]methanol + Ac\(_2\)O → Acetic anhydride, pyridine → Ester derivative

Conditions :

Reaction TypeReagentsTemperatureYield
EsterificationAc2_2O, pyridine25°C, 12 hrs~80%
EtherificationMeI, K2_2CO3_360°C, 6 hrs~65%

Electrophilic Aromatic Substitution (EAS)

The benzimidazole core undergoes regioselective substitution at the 5- or 6-position under acidic conditions:

  • Nitration : HNO3_3/H2_2SO4_4 introduces a nitro group .

  • Sulfonation : SO3_3/H2_2SO4_4 yields sulfonic acid derivatives .

Regiochemistry :

  • Electron-deficient benzimidazole rings favor substitution at meta positions relative to the hydroxymethyl group .

Metal Coordination and Bioactivity

The compound’s N and O atoms facilitate metal coordination, enhancing antiproliferative activity:

  • Cu(II) Complexes : Show improved binding to tubulin’s colchicine site via S–H∙∙∙O/N interactions .

  • Anticancer Activity : IC50_{50} values correlate with substituent electronic effects (e.g., p-NEt2_2 > p-OMe) .

Data Table :

DerivativeTargetBinding Energy (ΔG, kcal/mol)IC50_{50} (µM)
64 (p-NEt2_2)Tubulin-8.40.12
m2 (p-OMe)Tubulin-8.00.45

Degradation and Stability

  • Acidic Hydrolysis : Cleavage of the phenoxyethyl chain occurs in concentrated HCl .

  • Photodegradation : UV exposure induces ring-opening reactions, forming quinone-like byproducts .

Scientific Research Applications

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of benzimidazole derivatives, including [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol. Research indicates that compounds with benzimidazole cores exhibit significant activity against various cancer cell lines. For instance, derivatives substituted with cyano and phenyl groups have shown selective activity against hematological cancers such as acute lymphoblastic leukemia and non-Hodgkin lymphoma .

Anticancer Agents

The potential of this compound as an anticancer agent is noteworthy. Its structural modifications can enhance its selectivity and potency against specific cancer types. This is particularly relevant in the design of targeted therapies aimed at minimizing side effects while maximizing therapeutic efficacy.

Electrochemical Sensors

The ability of this compound to interact with DNA opens avenues for its application in electrochemical sensors. These sensors can be employed for detecting genetic material or monitoring drug-DNA interactions, which are crucial in pharmacokinetics and drug development processes.

Case Studies

Study Findings Applications
Alpan et al. (2012)Investigated the interaction of benzimidazole derivatives with dsDNA and ssDNA using voltammetric techniques.Development of electrochemical sensors for DNA detection.
Recent Anticancer ResearchShowed that certain benzimidazole derivatives exhibit selective antiproliferative activity against various cancer cell lines.Potential use as anticancer drugs targeting specific malignancies.

Comparison with Similar Compounds

Structural Variations and Functional Groups

Key structural differences among benzimidazole derivatives lie in their substituents at the 1- and 2-positions, which dictate their physicochemical and biological properties.

Compound Name 1-Position Substituent 2-Position Group Key Features References
[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]methanol 2-Phenoxyethyl (-CH₂CH₂OPh) -CH₂OH Enhanced hydrogen bonding via -OH; phenoxy group increases lipophilicity.
[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol 2-Fluorobenzyl (-CH₂C₆H₄F) -CH₂OH Electron-withdrawing fluorine enhances stability; potential for halogen bonding.
1H-Benzimidazol-2-yl(phenyl)methanol None (parent benzimidazole) -CH(OH)Ph Phenyl group introduces steric bulk; reduced solubility in polar solvents.
1-(6-Methyl-1H-benzimidazol-2-yl)ethanol 6-Methyl (-CH₃) -CH(OH)CH₃ Methyl group increases hydrophobicity; ethanol moiety alters H-bond capacity.
{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid 2-Phenoxyethyl (-CH₂CH₂OPh) -S-CH₂COOH Thioacetic acid group enables metal chelation; higher acidity (pKa ~2–3).

Physicochemical Properties

  • Solubility: The phenoxyethyl group in the target compound likely enhances lipid solubility compared to analogs with polar substituents (e.g., -COOH in {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid) .
  • Boiling Point/Melting Point: Fluorinated analogs (e.g., [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol) exhibit higher predicted boiling points (~466°C) due to increased molecular dipole moments .

Crystallography and Supramolecular Interactions

  • Hydrogen Bonding: The hydroxymethyl group in this compound can form O–H···N bonds with the benzimidazole nitrogen, as observed in (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol, which adopts layered structures via intermolecular H-bonds .
  • Crystal Packing: Fluorinated analogs may exhibit unique packing due to C–F···π interactions, as seen in [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol .

Biological Activity

The compound [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative that has garnered interest due to its diverse biological activities. Benzimidazole compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16N2O\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}

This structure features a benzimidazole moiety, which is crucial for its biological activity. The phenoxyethyl group enhances its lipophilicity, potentially improving cell membrane penetration.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus through mechanisms that may involve interference with cell wall synthesis and metabolic pathways .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies have reported that certain derivatives can inhibit topoisomerases I and II, enzymes critical for DNA replication and transcription . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Case Study: In Vitro Anticancer Activity

In a study evaluating the anticancer properties of benzimidazole derivatives, this compound was tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of 25 µM for HeLa cells and 30 µM for A549 cells, demonstrating moderate cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cell proliferation, such as kinases and proteases.
  • Receptor Modulation: It binds to specific receptors on the surface of cells, influencing signal transduction pathways that regulate cellular responses.

Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of benzimidazole derivatives. For example, the introduction of different substituents on the benzene ring can significantly affect the potency and selectivity of these compounds against various biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol
Reactant of Route 2
[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol

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